3-Amino-1-cyclohexylpyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

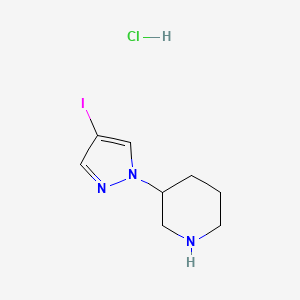

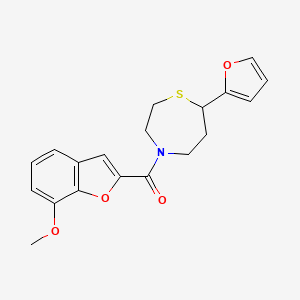

“3-Amino-1-cyclohexylpyrrolidin-2-one” is a chemical compound with the molecular formula C10H18N2O . It is also known as this compound hydrochloride . The compound is typically available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H18N2O.ClH/c11-9-6-7-12 (10 (9)13)8-4-2-1-3-5-8;/h8-9H,1-7,11H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 182.26 . The compound is predicted to have a boiling point of 334.5±35.0 °C and a density of 1.111±0.06 g/cm3 . The pKa is predicted to be 8.80±0.20 .科学的研究の応用

Catalytic Decarboxylation of α-Amino Acids : A study by Hashimoto et al. (1986) demonstrates the use of a related compound, 2-cyclohexen-1-one, as a catalyst in the smooth decarboxylation of α-amino acids, yielding corresponding amino compounds in good yields. This indicates the potential of 3-Amino-1-cyclohexylpyrrolidin-2-one in similar catalytic processes (Hashimoto et al., 1986).

Model for Hydrophobic Interactions in Proteins : Lawson et al. (1984) used N-cyclohexyl-2-pyrrolidone, which shares structural similarities with this compound, as a model to study protein interiors. This solvent provides insights into hydrophobic interactions within proteins, crucial for understanding protein folding and stability (Lawson et al., 1984).

Synthesis of Substituted 1-Pyrrolines : Sorgi et al. (2003) discuss the use of N-Vinylpyrrolidin-2-One as a 3-Aminopropyl Carbanion Equivalent in the synthesis of substituted 1-pyrrolines, showcasing the compound's utility in organic synthesis (Sorgi et al., 2003).

Metabolic Activation in Drug Development : Xu et al. (2004) investigated the metabolic activation of dipeptidyl peptidase-IV inhibitor analogs containing a fluoropyrrolidine moiety. This study provides insights into the metabolic processes involving similar compounds, which is essential for developing safe and effective drugs (Xu et al., 2004).

Electrochemically Active Probes for Biomolecules : A study by Baldoli et al. (2007) on ferrocene derivatives supported on poly(N-vinylpyrrolidin-2-one) (PVP) highlights the application of similar compounds in creating water-soluble and biocompatible probes for biomolecules, which is significant in bioanalytical chemistry (Baldoli et al., 2007).

Antagonism of Synaptic and Amino Acid Induced Excitation : Davies and Watkins (1973) explored the effects of 1-hydroxy-3-aminopyrrolid-2-one (HA-966) on synaptically and chemically excited neurons. This research provides insights into the neurological actions of similar compounds (Davies & Watkins, 1973).

Safety and Hazards

特性

IUPAC Name |

3-amino-1-cyclohexylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c11-9-6-7-12(10(9)13)8-4-2-1-3-5-8/h8-9H,1-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTMZKQPIVYBPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(C2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluorophenyl)acetamide](/img/structure/B2824452.png)

![N-cyclopentyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2824455.png)

![3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine](/img/structure/B2824463.png)

![3-methoxy-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2824466.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol](/img/structure/B2824467.png)

![(5aR,10bS)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2824468.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2824472.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2824473.png)